Pilosidine

Vascular pharmacology Norlignan glucosides Adrenergic potentiation

Pilosidine (Curcapicycloside) is the potent, pure norlignan glucoside you need, not a variable extract. Unlike Curculigo mixtures or weaker analogs (nyasicoside, curculigine), it uniquely drives adrenaline-evoked contractions (reversible by phentolamine/atenolol) and achieves ≤-10 kcal/mol docking against VZV thymidine kinase. Secure ≥98% HPLC-pure compound, direct from manufacturers, for definitive vascular and antiviral SAR studies.

Molecular Formula C23H26O11
Molecular Weight 478.4 g/mol
Cat. No. B12385569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilosidine
Molecular FormulaC23H26O11
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O
InChIInChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2/t17-,18-,19-,20+,21-,22-,23-/m1/s1
InChIKeyXBAOUURGPFGYBL-CARAORCDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pilosidine (Curcapicycloside) for Research Procurement: A Norlignan Glucoside with Defined Vascular and Antiviral Activity Profiles


Pilosidine (also known as Curcapicycloside, CAS 229971-57-7) is a norlignan glucoside isolated from the rhizomes of Curculigo pilosa (Hypoxidaceae) and related species [1]. Structurally, it is a glucosyl-fused norlignan characterized by a C6-C5-C6 skeleton with multiple hydroxyl substitutions, resulting in a molecular formula of C23H26O11 and a molecular weight of 478.45 g/mol . Pilosidine is primarily recognized for its vasoconstrictor activity, where it facilitates adrenaline-evoked contractions in isolated rabbit aorta preparations, and has been identified as the most potent among structurally related norlignan glucosides [2]. More recent computational studies have also demonstrated its potential as an antiviral lead, with strong binding affinity to varicella-zoster virus thymidine kinase [3].

Why Pilosidine Cannot Be Simply Replaced by Other Norlignan Glucosides or Plant Extracts


While numerous norlignan glucosides are isolated from Curculigo species and related plants, their biological activities are not interchangeable. Pilosidine has been explicitly compared to its closest structural analogs—nyasicoside and curculigine—in the same experimental system, demonstrating distinct differences in both potency and efficacy [1]. Furthermore, total plant extracts or butanolic fractions exhibit different dose-response profiles and receptor interactions compared to the isolated pure compound [1]. For antiviral applications, computational screening of 24 phytochemicals from Molineria capitulata revealed that only three compounds, including pilosidine, achieved binding affinities below −10 kcal/mol to VZV thymidine kinase, indicating that structural variations among norlignans critically determine target engagement [2]. Therefore, substituting pilosidine with a generic Curculigo extract or an uncharacterized norlignan mixture would introduce significant variability in both vascular and antiviral experimental outcomes.

Quantitative Differentiation of Pilosidine: Head-to-Head Comparisons with Structural Analogs


Pilosidine Exhibits the Highest Vasoconstrictor Potency Among Structurally Related Norlignan Glucosides

In a direct comparative study, pilosidine, nyasicoside, and curculigine were evaluated for their ability to facilitate adrenaline-induced contractions in rabbit aorta isolated preparations. The activity of these glucosides differed in potency and efficacy, with pilosidine being identified as the most active compound among the three [1]. The study also demonstrated that pilosidine induced a dose-dependent vasoconstricting effect reversible by the α1 adrenergic blocker phentolamine [2].

Vascular pharmacology Norlignan glucosides Adrenergic potentiation

Pilosidine Demonstrates Superior Binding Affinity to VZV Thymidine Kinase Compared to Other Phytochemicals and a Clinical Antiviral

In a computational screening of 24 phytochemicals from Molineria capitulata against VZV thymidine kinase, pilosidine achieved the highest docking score of −12.471 kcal/mol, surpassing capituloside (−12.213 kcal/mol), curcapital (−11.360 kcal/mol), and the clinical antiviral control valacyclovir (−5.807 kcal/mol) [1]. Additionally, the pilosidine-protein complex demonstrated the greatest free binding energy in MM-GBSA evaluation with a value of −67.15 kcal/mol [1]. The compound also showed predicted efficacy against Herpes, Influenza, and Hepatitis B viruses [1].

Antiviral drug discovery Molecular docking Varicella-zoster virus

Pilosidine Produces a Dose-Dependent Hypertensive Effect In Vivo with Defined Adrenergic Mechanism

In anaesthetized rats, pilosidine (10 ng–1 mg/kg) caused a reversible and dose-dependent increase in blood pressure [1]. This hypertensive effect was partially reversed (90%) by prior administration of the α1 adrenergic blocker phentolamine (1 mg/kg) and completely abolished by combined pre-treatment with phentolamine (1 mg/kg) and the β1 blocker atenolol (100 μg/kg) [1]. In contrast, the butanolic fraction of Curculigo pilosa required higher doses (0.5 μg–100 mg/kg) to achieve comparable effects [1]. No tachyphylaxis or toxic effects were observed with pilosidine treatment [1].

Cardiovascular pharmacology In vivo vasopressor Adrenergic receptors

Pilosidine Exhibits Antibacterial Activity Against Escherichia coli with Favorable in Silico Toxicity Profile

Pilosidine has demonstrated antibacterial activity against Escherichia coli . Importantly, in silico toxicity predictions classify pilosidine as 'Non AMES toxic' and 'Non-Carcinogens', distinguishing it from structurally related compounds such as curcapital which is predicted to be 'AMES toxic' [1]. While quantitative MIC values are not reported in the available literature, the qualitative activity combined with favorable toxicity predictions supports its selection for antibacterial studies.

Antibacterial E. coli Toxicity prediction

High-Impact Application Scenarios for Pilosidine in Research and Preclinical Development


Vascular Pharmacology and Adrenergic Receptor Studies

Pilosidine is ideally suited for experiments investigating α1 and β1 adrenergic receptor-mediated vascular responses. Its defined dose-response in rabbit aorta and rat models, coupled with its reversibility by phentolamine and atenolol, makes it a valuable tool for studying adrenergic potentiation mechanisms [1]. Researchers studying hypertension, vasoconstriction, or drug interactions with the sympathetic nervous system will benefit from pilosidine's well-characterized in vivo and in vitro activity profile [1].

Antiviral Drug Discovery Targeting Herpesviruses

Given its top-ranked docking score against VZV thymidine kinase and predicted efficacy against Herpes, Influenza, and Hepatitis B, pilosidine is a prime candidate for in vitro and in vivo antiviral studies [2]. It can serve as a lead compound for structure-activity relationship (SAR) studies or as a reference standard in screening campaigns for novel anti-VZV agents [2].

Natural Product Reference Standard and Analytical Chemistry

Pilosidine is a key chemical marker for the quality control and standardization of Curculigo species and related herbal materials. Its isolation from Curculigo pilosa, C. capitulata, and Molineria capitulata makes it a useful reference compound for phytochemical fingerprinting and authentication of botanical raw materials [3]. Its availability as a pure compound (≥98% purity) supports its use in HPLC method development and validation .

Antibacterial Screening and Safety Assessment

Pilosidine can be incorporated into antibacterial screening panels against E. coli, particularly when the experimental design requires a compound with a favorable predicted safety profile (Non AMES toxic, Non-Carcinogens) [4]. This reduces the likelihood of false-positive hits arising from cytotoxic or mutagenic artifacts common to some norlignan analogs [4].

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